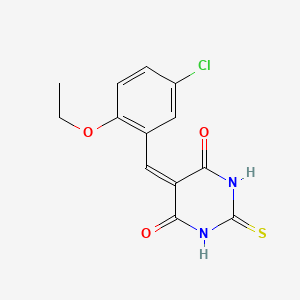![molecular formula C16H16ClNOS B5711214 N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as CMPTA and falls under the category of thioacetamides. In
Mechanism of Action
The mechanism of action of CMPTA is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. CMPTA has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
CMPTA has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth and metastasis. Additionally, CMPTA has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPTA in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, CMPTA has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using CMPTA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CMPTA. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CMPTA and its potential as a drug candidate for the treatment of various diseases. Another area of interest is the development of novel derivatives of CMPTA that can have improved pharmacological properties and activity against specific disease targets.
In conclusion, N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a promising compound that has potential applications in various research areas. Its synthesis method is relatively simple, and it has been reported to have a broad spectrum of activity against various cancer cell lines. Further research is needed to fully understand the mechanism of action of CMPTA and its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of CMPTA involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylphenylthiourea in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Scientific Research Applications
CMPTA has been extensively studied for its potential applications in various research areas such as medicinal chemistry, drug discovery, and cancer research. It has been reported to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. CMPTA has also been shown to have antifungal and antibacterial activity. Additionally, it has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-7-14(8-4-11)20-10-16(19)18-13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUOSXOCPYOPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)


![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)